Cas no 7465-40-9 (1,2,3-Oxadiazolium,5-hydroxy-3-[2-(4-methylphenyl)ethyl]-, inner salt)
7465-40-9 structure
Product Name:1,2,3-Oxadiazolium,5-hydroxy-3-[2-(4-methylphenyl)ethyl]-, inner salt
Numero CAS:7465-40-9
MF:C11H12N2O2
MW:204.225182533264
CID:581393
PubChem ID:24188145
Update Time:2025-04-19
1,2,3-Oxadiazolium,5-hydroxy-3-[2-(4-methylphenyl)ethyl]-, inner salt Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,2,3-Oxadiazolium,5-hydroxy-3-[2-(4-methylphenyl)ethyl]-, inner salt
- 3-[2-(4-methylphenyl)ethyl]oxadiazol-3-ium-5-olate
- 7465-40-9
- 3-[2-(4-Methylphenyl)ethyl]-1,2,3-oxadiazol-3-ium-5-olate
- DTXSID90637460
- NSC-72460
- NSC72460
-
- Inchi: 1S/C11H12N2O2/c1-9-2-4-10(5-3-9)6-7-13-8-11(14)15-12-13/h2-5,8H,6-7H2,1H3
- Chiave InChI: OIZVDHNQORSOPP-UHFFFAOYSA-N
- Sorrisi: O1C(=C[N+](CCC2C=CC(C)=CC=2)=N1)[O-]
Proprietà calcolate
- Massa esatta: 204.089877630g/mol
- Massa monoisotopica: 204.089877630g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 15
- Conta legami ruotabili: 3
- Complessità: 193
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.4
- Superficie polare topologica: 53Ų
Proprietà sperimentali
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
1,2,3-Oxadiazolium,5-hydroxy-3-[2-(4-methylphenyl)ethyl]-, inner salt Letteratura correlata
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
7465-40-9 (1,2,3-Oxadiazolium,5-hydroxy-3-[2-(4-methylphenyl)ethyl]-, inner salt) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti